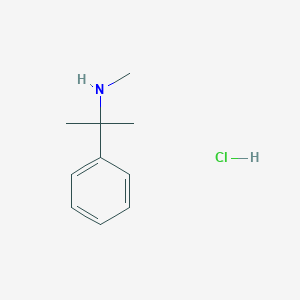

Methyl(2-phenylpropan-2-yl)amine hydrochloride

Description

Discovery and Initial Characterization

Methyl(2-phenylpropan-2-yl)amine hydrochloride was first synthesized as part of mid-20th-century efforts to explore structural analogs of amphetamine. The compound’s core structure—a phenylisopropylamine backbone with a methyl group at the α-carbon and an amine group at the β-position—reflects modifications aimed at altering pharmacological activity. Early synthetic routes involved reductive amination of phenylacetone derivatives, with asymmetric synthesis methods later refined using chiral auxiliaries like α-methylbenzylamine to achieve enantiomeric purity.

Initial characterization focused on its stereochemical properties. The hydrochloride salt form, noted for its stability and crystallinity, facilitated X-ray diffraction studies. For example, the Protein Data Bank (PDB) entry 3GKZ documents its co-crystallization with a therapeutic single-chain antibody, revealing key intermolecular interactions. Structural data confirmed the compound’s planar aromatic ring and tetrahedral geometry around the α-carbon, critical for binding to monoamine transporters.

Evolution of Research Interest

Research interest in this compound intensified in the 1980s as part of broader investigations into phenylisopropylamine derivatives. Studies compared its effects to those of amphetamine, DOM (2,5-dimethoxy-4-methylamphetamine), and cathinone, revealing stark differences in receptor selectivity. For instance, while amphetamine acts as a dopamine releaser, this compound exhibited preferential reuptake inhibition, as evidenced by its IC~50~ value of 2,596 nM for dopamine transporters.

The advent of cryo-electron microscopy (cryo-EM) and X-ray crystallography further propelled its study. PDB entries such as 8W87 (METH-TAAR1 complex) and 9JKQ (METH-bound hTAAR1-Gs complex) utilized structural analogs to map binding sites on trace amine-associated receptor 1 (TAAR1), highlighting the compound’s utility in elucidating G-protein-coupled receptor mechanisms.

Position Within Phenylisopropylamine Research Landscape

This compound occupies a unique niche as a structural intermediate between classical stimulants and hallucinogens. Unlike DOM, which produces psychedelic effects via serotonin receptor activation, this compound’s lack of methoxy substitutions confines its activity to monoamine transporter systems. Its hydrochloride salt form also distinguishes it from free-base analogs, enhancing solubility for in vitro assays.

The table below contrasts key properties with related phenylisopropylamines:

| Compound | Primary Target | IC~50~ (nM, Dopamine) | Structural Feature |

|---|---|---|---|

| Methyl(2-phenylpropan-2-yl)amine HCl | Dopamine Transporter | 2,596 | α-methyl, β-amine, hydrochloride |

| Amphetamine | Dopamine Releaser | 240 | α-methyl, β-amine |

| DOM | 5-HT~2A~ Receptor | N/A | 2,5-dimethoxy-4-methyl |

Historical Applications in Neurochemical Studies

This compound has been instrumental in probing monoamine transporter dynamics. In the 1990s, radiolabeled versions were used to autoradiographically map dopamine transporter density in rodent brains, revealing striatal enrichment. More recently, PDB entry 4XP6 captured its binding mode within the Drosophila dopamine transporter, showing hydrophobic interactions with phenylalanine residues in the S1 pocket.

Additionally, its role in TAAR1 research is notable. Cryo-EM structures (e.g., 8W87) demonstrated that this compound stabilizes TAAR1 in an active conformation, facilitating G~s~ protein coupling. These findings informed models of trace amine signaling, linking transporter inhibition to downstream cAMP cascades.

Properties

IUPAC Name |

N-methyl-2-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,11-3)9-7-5-4-6-8-9;/h4-8,11H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUSJABZANHXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909306-64-4 | |

| Record name | methyl(2-phenylpropan-2-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-phenylpropan-2-yl)amine hydrochloride typically involves the reaction of 2-phenylpropan-2-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-phenylpropan-2-yl)amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives .

Scientific Research Applications

Pharmacological Applications

Methyl(2-phenylpropan-2-yl)amine hydrochloride exhibits a range of pharmacological effects primarily due to its action as a sympathomimetic agent.

1.1. Sympathomimetic Effects

The compound acts on adrenergic receptors, leading to increased heart rate, blood pressure elevation, and enhanced energy levels. It is often utilized in clinical settings for managing hypotensive states and for its stimulant properties in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy .

1.2. Bronchodilator Properties

Research has indicated that derivatives of this compound can serve as beta2-adrenergic receptor agonists. These compounds are beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchodilation . The synthesis methods for these derivatives have shown improved yields and reduced toxicity compared to traditional methods .

Synthesis and Derivatives

The synthesis of this compound is crucial for its application in pharmaceutical formulations. Recent advancements have focused on more efficient synthetic routes that yield higher purity and reduced by-products.

2.1. Synthetic Methods

A notable method involves the reaction of substituted benzyl halides with isobutyronitrile under alkaline conditions, followed by hydrolysis and catalytic hydrogenation to produce the desired amine compound . This method is characterized by its simplicity and high yield, making it suitable for large-scale production.

| Step | Reaction Type | Key Reactants | Outcome |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Benzyl halide + Isobutyronitrile | 2-Methyl-substituted product |

| 2 | Hydrolysis | Intermediate product + Water | Amine formation |

| 3 | Catalytic Hydrogenation | Amine + Hydrogen | Final amine product |

3.1. Clinical Trials

Clinical investigations have demonstrated the efficacy of this compound in treating ADHD and obesity-related disorders. A study highlighted its effectiveness in improving attention spans and reducing impulsivity in children diagnosed with ADHD .

3.2. Public Health Implications

The use of this compound has raised concerns regarding its potential for abuse and addiction, leading to regulatory scrutiny. Studies indicate that while it can provide therapeutic benefits, it also poses risks of dependency when misused .

Mechanism of Action

The mechanism of action of Methyl(2-phenylpropan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Derivatives

The following table compares Methyl(2-phenylpropan-2-yl)amine hydrochloride with structurally related amine hydrochlorides:

Key Differences and Implications

Electronic and Steric Effects

- Phenyl Substituents: The phenyl group in this compound contributes to lipophilicity, enhancing membrane permeability compared to non-aromatic amines.

- Chlorine and Fluorine: Chlorine in Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride increases molecular weight and polarity, affecting solubility . Fluorine in SSR125543A improves metabolic stability and bioavailability .

Physicochemical Properties

- LogP and Solubility : this compound’s logP (estimated ~2.5) is lower than SSR125543A’s (~4.5) due to the latter’s fluorinated and bulky groups.

- CCS Values : The CCS of this compound (133.4–145.7 Ų) is smaller than SSR125543A’s (likely >200 Ų), reflecting differences in molecular size .

Biological Activity

Methyl(2-phenylpropan-2-yl)amine hydrochloride, also known as a derivative of phenylpropanamine, has garnered attention due to its potential biological activities and pharmacological applications. This article delves into its biological activity, pharmacokinetics, and relevant case studies.

This compound is characterized by its ability to interact with various biological systems. Its primary mechanism involves the modulation of neurotransmitter levels in the central nervous system (CNS). Specifically, it acts as a substrate for monoamine oxidase (MAO), particularly MAO-B, which catalyzes the oxidative deamination of primary and secondary amines, including neurotransmitters such as dopamine and norepinephrine .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H17ClN |

| Molecular Weight | 201.72 g/mol |

| Solubility | Soluble in water |

| Blood-Brain Barrier Penetration | High |

| CYP450 Interaction | Substrate for CYP2D6 |

Pharmacological Effects

The compound exhibits various pharmacological effects, primarily related to its stimulant properties. It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its ability to enhance dopaminergic and noradrenergic activity .

Case Studies

- Stimulant Effects in ADHD : A clinical trial investigated the efficacy of this compound in children diagnosed with ADHD. Results indicated significant improvements in attention and hyperactivity scores compared to placebo controls, highlighting its potential therapeutic role .

- Effects on Mood Disorders : Research has also explored the compound's antidepressant-like effects in animal models. In one study, administration led to increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties .

Safety and Toxicology

While this compound shows promise in various therapeutic areas, safety profiles must be carefully considered. The Ames test indicated that it is not mutagenic, and preliminary studies suggest low carcinogenic risk . However, further toxicological assessments are necessary to fully understand its safety profile.

Table 2: Toxicological Profile

| Parameter | Result |

|---|---|

| Ames Test | Non-mutagenic |

| Carcinogenicity | Low risk |

| Acute Toxicity | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl(2-phenylpropan-2-yl)amine hydrochloride in a laboratory setting?

- Methodological Answer : The hydrochloride salt can be synthesized by reacting the free base (secondary amine) with hydrochloric acid (HCl) in a polar solvent like ethanol or water. For example, methylamine hydrochloride is prepared by reacting formaldehyde with ammonium chloride, followed by neutralization with NaOH to release the free base, which is then treated with HCl to form the stable hydrochloride salt . Adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity can optimize yield. Post-synthesis purification via recrystallization or vacuum drying ensures high purity.

Q. How can X-ray crystallography determine the structural configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection using synchrotron or lab-based sources, followed by structure solution with direct methods (e.g., SHELXT) and refinement via SHELXL, resolves atomic positions and hydrogen bonding networks . The hydrochloride’s ionic interactions and stereochemistry (e.g., cis/trans configurations in analogous compounds) are confirmed using Fourier difference maps and thermal displacement parameters.

Q. What safety protocols should be followed when handling this compound in research laboratories?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Collect solids mechanically; avoid water jets to prevent environmental contamination. Dispose as hazardous waste .

- Exposure Response : Rinse eyes with water for 15 minutes; seek medical attention for ingestion or prolonged exposure. Monitor for delayed symptoms (e.g., respiratory irritation) .

Advanced Research Questions

Q. What methodologies are effective for identifying and quantifying trace impurities in this compound samples?

- Methodological Answer :

- Analytical Techniques : Use HPLC with UV/Vis or MS detection. Compare retention times and fragmentation patterns against reference standards (e.g., EP/Pharmaceutical impurities listed in pharmacopeial guidelines) .

- Quantification : Calibrate using impurity-specific standards (e.g., ethylphenidate hydrochloride or related analogs) . Limit of detection (LOD) can be enhanced via derivatization (e.g., dansyl chloride for amines).

- Structural Elucidation : Pair LC-MS with NMR (1H/13C) to resolve isomeric impurities, leveraging NOESY or COSY for spatial assignments.

Q. How can researchers resolve discrepancies between computational models and experimental data regarding the compound’s reactivity?

- Methodological Answer :

- Cross-Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways, then validate experimentally via kinetic studies (e.g., monitoring by in-situ IR or NMR).

- Synchrotron Techniques : Use XAS (X-ray absorption spectroscopy) to probe electronic states and compare with computational charge density maps.

- Case Study : If computational models underestimate nucleophilic reactivity, test alternative solvents (e.g., DMSO vs. THF) or counterion effects (Cl⁻ vs. Br⁻) to identify environmental influences .

Q. What strategies optimize the reaction conditions for synthesizing this compound to maximize yield and purity?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters (temperature, pH, solvent polarity) using a factorial design. For example, higher HCl concentration (2–4 M) may improve salt formation but risk byproducts.

- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and intermediate formation.

- Work-Up Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted precursors. Crystallization in acetone/ether mixtures enhances purity .

Q. How do storage conditions impact the stability of this compound, and what analytical methods assess degradation?

- Methodological Answer :

- Stability Studies : Store samples under accelerated conditions (40°C/75% RH) for 6 months. Analyze periodically via:

- HPLC-UV : Monitor degradation peaks (e.g., oxidation products).

- TGA/DSC : Assess thermal decomposition profiles.

- Mechanistic Insights : Hydrochloride salts are generally stable, but hydrolysis under acidic/alkaline conditions can regenerate the free base. Use Karl Fischer titration to track moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.